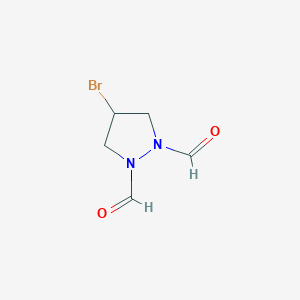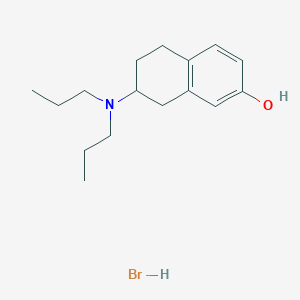
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid involves various chemical reactions, starting from simple precursors. A method for synthesizing related 6-aryl-4-oxohexanoic acids involves the condensation of aldehydes and levulenic acid, followed by reduction processes to yield target compounds. This method emphasizes the importance of choosing appropriate catalysts and reaction conditions to obtain desired products efficiently (Abouzid et al., 2007).
Molecular Structure Analysis The molecular structure of related compounds has been characterized using various spectroscopic methods, including X-ray diffraction, NMR, and TD-DFT studies. These analyses provide detailed information on the arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding the compound's reactivity and properties (Barakat et al., 2015).
Chemical Reactions and Properties The chemical reactivity of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid can be inferred from studies on similar compounds, which undergo various chemical transformations, including oxidation, reduction, and condensation reactions. These reactions can modify the chemical structure, leading to the formation of new compounds with different physical and chemical properties (Yamada et al., 2017).
Physical Properties Analysis The physical properties, such as melting points, boiling points, and solubility, can be significantly influenced by the molecular structure. Studies on similar compounds provide insights into how specific functional groups and molecular arrangements affect these properties, guiding the synthesis and application of these compounds in various fields (Kaur et al., 2012).
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the functional groups present in the molecule. Research on similar compounds helps to understand these interactions, which is essential for predicting the behavior of the compound in different chemical environments and for its application in synthesis and industrial processes (Thalluri et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Analysis
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid, due to its structural characteristics, could potentially exhibit antioxidant properties. A study by Munteanu and Apetrei (2021) reviews various methods used to determine antioxidant activity, emphasizing the importance of understanding the operating mechanisms and kinetics of processes involving antioxidants. The study elucidates the relevance of spectrophotometry in assessing these activities, which might be applicable to studying the antioxidant capacity of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid as well (Munteanu & Apetrei, 2021).
Biotechnological Routes and Chemical Synthesis
The biotechnological and chemical synthesis routes for various acids, including phosphonic acids as discussed by Sevrain et al. (2017), indicate the potential of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid in various fields due to its structural analogies. The review highlights the diverse applications of phosphonic acids in areas such as drug synthesis, bone targeting, and material functionalization, suggesting the possibility of similar applications for 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (Sevrain et al., 2017).
Oxidation Processes and Industrial Applications
The chemical structure of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid implies its potential involvement in oxidation processes. A comprehensive review by Abutaleb and Ali (2021) on the oxidation of cyclohexane, which is fundamental in the industrial manufacture of essential compounds, highlights the significance of understanding the types of catalysts, solvents, and reaction parameters. This information could be crucial for optimizing the conditions for reactions involving 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid and exploiting its potential in industrial applications (Abutaleb & Ali, 2021).
Hydroxy Acids and Cosmetic Applications
The role of hydroxy acids in cosmetic formulations is well-established, as discussed by Kornhauser et al. (2010). The review elaborates on the applications, safety evaluation, and biological mechanisms of hydroxy acids, emphasizing their importance in treating conditions like photoaging and acne. This insight into hydroxy acids could be extrapolated to understand the cosmetic applications and safety considerations of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (Kornhauser, Coelho, & Hearing, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-hexoxyphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-7-14-22-16-12-10-15(11-13-16)17(19)8-5-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAOKMHCOWRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571106 | |
| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid | |
CAS RN |
178686-87-8 | |
| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)



![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)


![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
